molecular formula C22H18BrN3O2 B4263807 6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

Cat. No. B4263807
M. Wt: 436.3 g/mol
InChI Key: ZDKBVJXRRPETHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a quinoline derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been found to target specific pathways and signaling molecules that are involved in cancer cell growth.
Biochemical and Physiological Effects:
6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide in laboratory experiments is its potential anti-cancer properties. This compound has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for further research in the field of oncology. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide. One area of interest is in the development of more potent derivatives of this compound that have improved anti-cancer properties. Another direction is in the study of the mechanism of action of this compound, which could lead to the development of new cancer therapies. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound for use in humans.

Scientific Research Applications

6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been found to have potential applications in various scientific research fields. One area of interest is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. It has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease.

properties

IUPAC Name

6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c1-12-4-5-13(2)16(8-12)20-11-18(17-10-15(23)6-7-19(17)24-20)22(27)25-21-9-14(3)28-26-21/h4-11H,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKBVJXRRPETHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
Reactant of Route 6
6-bromo-2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.